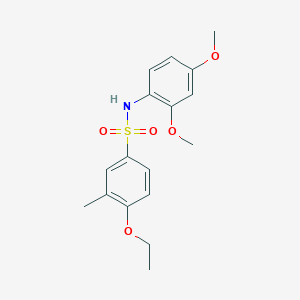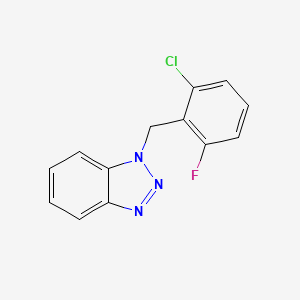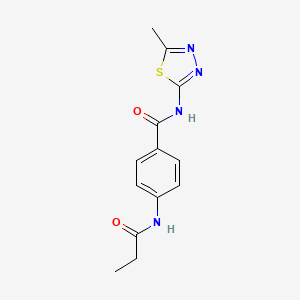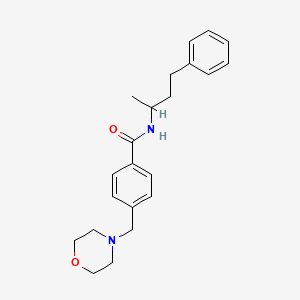
N-(2,4-dimethoxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide, commonly known as DMEQ-TT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMEQ-TT belongs to the class of sulfonamide derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mécanisme D'action
The mechanism of action of DMEQ-TT is not fully understood. However, it has been suggested that DMEQ-TT exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune response and cell survival. DMEQ-TT has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, DMEQ-TT induces the expression of genes that promote apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
DMEQ-TT has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. DMEQ-TT has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, DMEQ-TT has been found to inhibit the formation of new blood vessels, which is crucial for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMEQ-TT is its potential therapeutic applications in the treatment of various inflammatory diseases and cancers. However, one of the major limitations of DMEQ-TT is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of DMEQ-TT is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on DMEQ-TT. One of the major areas of research is to optimize the synthesis method of DMEQ-TT to improve its yield and solubility. Furthermore, the mechanism of action of DMEQ-TT needs to be elucidated further to optimize its therapeutic potential. Additionally, the potential of DMEQ-TT as a therapeutic agent for various inflammatory diseases and cancers needs to be explored further in preclinical and clinical studies.
Applications De Recherche Scientifique
DMEQ-TT has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). DMEQ-TT has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, DMEQ-TT has been found to possess anti-angiogenic properties by inhibiting the formation of new blood vessels, which is crucial for the growth and spread of tumors.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-5-23-16-9-7-14(10-12(16)2)24(19,20)18-15-8-6-13(21-3)11-17(15)22-4/h6-11,18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJFYVXOGJWQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4388892.png)
![1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4388899.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4388911.png)
![4-[(benzylsulfonyl)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B4388922.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4388931.png)
![1,1-dimethyl-2-propyn-1-yl [3-(trifluoromethyl)phenyl]carbamate](/img/structure/B4388939.png)
![5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline](/img/structure/B4388946.png)


![4-methoxy-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4388975.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]alanine](/img/structure/B4388984.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4389005.png)